molecular formula C25H19ClN4O2S B15283854 2-[2-(4-chloroanilino)-4-methyl-1,3-thiazol-5-yl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone

2-[2-(4-chloroanilino)-4-methyl-1,3-thiazol-5-yl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone

Cat. No.: B15283854
M. Wt: 475.0 g/mol
InChI Key: PYSBXTJFECVYIU-UHFFFAOYSA-N
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Description

2-[2-(4-chloroanilino)-4-methyl-1,3-thiazol-5-yl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone is a complex organic compound that features a quinazolinone core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the thiazole ring and the methoxyphenyl group, contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-chloroanilino)-4-methyl-1,3-thiazol-5-yl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Coupling with 4-chloroaniline: The thiazole intermediate is then coupled with 4-chloroaniline through a nucleophilic substitution reaction.

    Formation of the Quinazolinone Core: The final step involves the cyclization of the intermediate with a suitable anthranilic acid derivative to form the quinazolinone core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-chloroanilino)-4-methyl-1,3-thiazol-5-yl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced forms of the compound.

    Substitution: The presence of the chloro group allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the chloro position.

Scientific Research Applications

2-[2-(4-chloroanilino)-4-methyl-1,3-thiazol-5-yl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Biological Research: It is used in studies related to enzyme inhibition, receptor binding, and signal transduction pathways.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-[2-(4-chloroanilino)-4-methyl-1,3-thiazol-5-yl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the inhibition or activation of biochemical pathways. For example, it may inhibit tyrosine kinases, which are involved in cell signaling and cancer progression. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

  • **2-(4-chloroanilino)-4-phenyl-1,3-thiazol-5-yl](4-methoxyphenyl)methanone
  • **1-[(2-Phenylthiazol-4-yl)methyl]-1H-1,2,4-triazole
  • **1-[(2-(4-Chlorophenyl)thiazol-4-yl)methyl)-1H-1,2,4-triazole

Uniqueness

2-[2-(4-chloroanilino)-4-methyl-1,3-thiazol-5-yl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone is unique due to its combination of a quinazolinone core with a thiazole ring and a methoxyphenyl group. This unique structure contributes to its diverse chemical reactivity and potential biological activities, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C25H19ClN4O2S

Molecular Weight

475.0 g/mol

IUPAC Name

2-[2-(4-chloroanilino)-4-methyl-1,3-thiazol-5-yl]-3-(4-methoxyphenyl)quinazolin-4-one

InChI

InChI=1S/C25H19ClN4O2S/c1-15-22(33-25(27-15)28-17-9-7-16(26)8-10-17)23-29-21-6-4-3-5-20(21)24(31)30(23)18-11-13-19(32-2)14-12-18/h3-14H,1-2H3,(H,27,28)

InChI Key

PYSBXTJFECVYIU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC2=CC=C(C=C2)Cl)C3=NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)OC

Origin of Product

United States

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